UQCRB Binding Specificity: Terpestacin Direct Target Engagement Versus Functional Knockdown Controls
Terpestacin binds specifically to the 13.4-kDa UQCRB subunit of mitochondrial Complex III, a target engagement not reported for fusaproliferin or 11-epiterpestacin. Overexpression of UQCRB or its suppression via RNA interference demonstrates that terpestacin's anti-angiogenic effects are UQCRB-dependent [1].
| Evidence Dimension | Molecular target identification and functional validation |
|---|---|
| Target Compound Data | Terpestacin binds UQCRB (13.4-kDa subunit of Complex III) |
| Comparator Or Baseline | UQCRB overexpression and UQCRB RNAi knockdown; fusaproliferin and 11-epiterpestacin lack reported UQCRB binding |
| Quantified Difference | UQCRB suppression abrogates terpestacin activity; target binding validated via direct interaction studies |
| Conditions | Human endothelial cells; in vivo tumor angiogenesis models |
Why This Matters
Procurement decisions for angiogenesis or hypoxia research require compounds with validated, mechanism-defined targets; terpestacin provides UQCRB engagement data absent for closest analogs.
- [1] Jung HJ, Shim JS, Lee J, et al. Terpestacin inhibits tumor angiogenesis by targeting UQCRB of mitochondrial complex III and suppressing hypoxia-induced reactive oxygen species production and cellular oxygen sensing. J Biol Chem. 2010;285(15):11584-11595. View Source
